6-Isocyanatoisoquinoline

Description

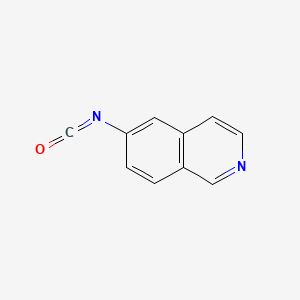

6-Isocyanatoisoquinoline (CAS: 160455-77-6) is a reactive heterocyclic compound featuring an isocyanate (-NCO) group at the 6-position of the isoquinoline scaffold. This functional group confers high electrophilicity, enabling reactions with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, or thiocarbamates. It is primarily used as a building block in medicinal chemistry and materials science for constructing complex molecules.

Properties

IUPAC Name |

6-isocyanatoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c13-7-12-10-2-1-9-6-11-4-3-8(9)5-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHXJXZVCUMPPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isocyanatoisoquinoline typically involves the introduction of the isocyanate group to the isoquinoline ring. One common method is the reaction of 6-aminoisoquinoline with phosgene (COCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{6-Aminoisoquinoline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Isocyanatoisoquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of urea derivatives.

Cycloaddition Reactions: It can participate in cycloaddition reactions with dienes or other unsaturated compounds to form heterocyclic structures.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 6-aminoisoquinoline and carbon dioxide.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Cycloaddition Reagents: Dienes and alkynes are used in cycloaddition reactions.

Hydrolysis Conditions: Aqueous acidic or basic conditions facilitate hydrolysis.

Major Products:

Urea Derivatives: Formed from nucleophilic substitution reactions.

Heterocyclic Compounds: Resulting from cycloaddition reactions.

6-Aminoisoquinoline: Produced through hydrolysis.

Scientific Research Applications

Medicinal Chemistry

6-Isocyanatoisoquinoline derivatives have been explored for their potential as bioactive compounds. The isoquinoline core is known for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

- Anticancer Activity : Recent studies have highlighted the cytotoxic effects of isoquinoline derivatives against various cancer cell lines. For instance, pyrrolo[2,1-a]isoquinoline analogs have shown promising results as topoisomerase inhibitors, which are crucial targets in cancer therapy . The structure-activity relationship (SAR) studies indicate that modifications at the isocyanate position can enhance potency and selectivity.

- Antimicrobial Properties : The incorporation of isocyanate groups into isoquinoline structures has been linked to improved antimicrobial activity. Research indicates that these compounds can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Material Science

In material science, this compound has been utilized in the synthesis of polyurethanes and other polymers. The isocyanate group serves as a reactive site for polymerization, allowing for the creation of materials with tailored properties.

- Polymer Synthesis : The ability to form stable urethane linkages makes this compound valuable in producing flexible and durable materials. Studies have demonstrated that polymers derived from this compound exhibit enhanced mechanical properties compared to traditional polyurethanes .

Case Study 1: Anticancer Drug Development

A recent study investigated the synthesis of a series of this compound derivatives aimed at enhancing anticancer activity. The researchers synthesized multiple analogs and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that specific substitutions on the isoquinoline ring significantly increased potency against breast cancer cells, suggesting a viable pathway for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives against resistant bacterial strains. The study demonstrated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents .

Data Tables

Mechanism of Action

The mechanism of action of 6-Isocyanatoisoquinoline primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is electrophilic and readily reacts with nucleophilic sites in biological molecules, such as amino groups in proteins. This reactivity can lead to the formation of stable urea linkages, which can alter the function of the target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Isoquinoline Derivatives

The reactivity and applications of 6-isocyanatoisoquinoline are distinct from other substituted isoquinolines. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity: The isocyanate group in this compound allows rapid conjugation with amines, as demonstrated in the synthesis of (isoquinolin-6-ylcarbamoyl)glycine . In contrast, 6-methylisoquinoline is inert under similar conditions, requiring harsh reagents for modification . Halogenated derivatives (e.g., 6-chloroisoquinoline) participate in cross-coupling reactions (e.g., Buchwald-Hartwig), while 6-phenylisoquinoline serves as a rigid aromatic scaffold in catalysis .

Applications: Pharmaceuticals: this compound is pivotal in synthesizing kinase inhibitors and protease-activated receptor antagonists due to its ability to form stable urea linkages . Agrochemicals: 6-Methylisoquinoline is a precursor for herbicides, leveraging its stability under acidic conditions . Materials Science: 6-Phenylisoquinoline enhances luminescence in metal-organic frameworks (MOFs), whereas fluorinated derivatives like Methyl 6-fluoroisoquinoline-8-carboxylate are used in positron emission tomography (PET) imaging .

Synthetic Challenges: Introducing the isocyanate group requires careful handling of toxic reagents (e.g., phosgene derivatives), unlike the safer alkylation or halogenation methods for methyl or chloro analogs . 6-Aminoisoquinoline, a precursor to this compound, is challenging to synthesize directly, often requiring multi-step routes from 5-bromoisoquinoline .

Research Findings and Case Studies

- Case Study 1: In the synthesis of amides, this compound reacted with ethyl isocyanatoacetate to yield (isoquinolin-6-ylcarbamoyl)glycine, demonstrating its utility in peptide mimetics .

- Case Study 2: 6-Chloroisoquinoline was employed in a palladium-catalyzed coupling to produce a potent JAK2 inhibitor, highlighting its role in medicinal chemistry .

- Case Study 3: 6-Phenylisoquinoline improved the quantum yield of iridium(III) complexes in OLEDs by 40% compared to unsubstituted isoquinoline .

Biological Activity

6-Isocyanatoisoquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological properties. The isocyanate functional group () is pivotal in mediating various interactions with biological targets. The synthesis of this compound typically involves the reaction of isoquinoline derivatives with isocyanates under controlled conditions to yield the desired product.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

- Antimicrobial Properties : The antibacterial and antifungal activities of isoquinoline derivatives have been documented. Specifically, this compound has shown inhibitory effects against certain bacterial strains, indicating its potential as an antimicrobial agent .

- Neuroprotective Effects : Isoquinoline derivatives are also noted for their neuroprotective properties. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, although further research is needed to elucidate the underlying mechanisms .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Isoquinoline derivatives often interact with enzymes involved in cancer progression or microbial metabolism, leading to reduced activity and subsequent cell death.

- Receptor Modulation : Some studies suggest that compounds like this compound may modulate receptor activity (e.g., vanilloid receptors), impacting pain pathways and inflammatory responses .

Case Studies

Several case studies highlight the biological activity of this compound and its derivatives:

- Antitumor Efficacy in Cell Lines : A study evaluated the cytotoxic effects of various isoquinoline derivatives, including this compound, on human cancer cell lines. Results indicated significant inhibition of cell viability at micromolar concentrations, with a detailed analysis of apoptosis pathways involved.

- Antimicrobial Testing : Another case study focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth microdilution methods, demonstrating promising antibacterial activity.

- Neuroprotection in Animal Models : Research involving animal models assessed the neuroprotective effects of this compound against neurotoxic agents. Behavioral tests and histopathological evaluations revealed that treatment with the compound significantly improved cognitive function and reduced neuronal damage.

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.